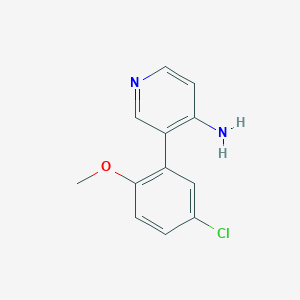![molecular formula C19H24N2O2 B3870338 3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B3870338.png)
3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine
Overview
Description
3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring attached to a pyridine ring, with a 2,3-dimethoxyphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine
- **1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
3-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a pyridine ring and a 2,3-dimethoxyphenylmethyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-10-5-7-16(19(18)23-2)14-21-12-4-3-9-17(21)15-8-6-11-20-13-15/h5-8,10-11,13,17H,3-4,9,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOQKCHJJSIZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCCC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-difluorobenzyl)-4-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B3870264.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]formamide](/img/structure/B3870267.png)
![N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3870271.png)
![2-[2-(morpholin-4-ylmethyl)phenyl]isonicotinamide](/img/structure/B3870280.png)
![1-O-methyl 2-O-[(4Z)-2,2,5,9-tetramethyldeca-4,8-dienyl] oxalate](/img/structure/B3870288.png)
![(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3870289.png)


![1-(2-fluorobenzyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone](/img/structure/B3870299.png)
![N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B3870305.png)
![N-(4-{2-oxo-2-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]ethoxy}phenyl)propanamide](/img/structure/B3870309.png)
![3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-piperidinyl}pyridine](/img/structure/B3870319.png)
![3-[1-(3-cyclohexen-1-ylmethyl)-2-piperidinyl]pyridine](/img/structure/B3870346.png)
![(3S)-1-ethyl-4-[5-(indol-1-ylmethyl)-1H-pyrazole-3-carbonyl]-3-methylpiperazin-2-one](/img/structure/B3870359.png)
